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molecular formula C11H17N3O3 B8427584 Ethyl 6-(methoxy(methyl)amino)-4-(methylamino)nicotinate

Ethyl 6-(methoxy(methyl)amino)-4-(methylamino)nicotinate

Cat. No. B8427584
M. Wt: 239.27 g/mol
InChI Key: MKDOHPMTQBJXCY-UHFFFAOYSA-N
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Patent
US07897762B2

Procedure details

A mixture of ethyl 6-chloro-4-(methylamino)nicotinate (8 g, 37.4 mmol) and O,N-dimethylhydroxylamine hydrochloride (91 g, 0.94 mol) in dioxane (10 mL) was heated to 180° C. for 6 h. The reaction mixture was cooled to RT, and saturated aq Na2CO3 solution was added until pH 7. The aqueous solution was extracted with EtOAc (3×100 mL). The combined organics were washed with brine, dried (MgSO4) and concentrated in vacuo to give ethyl 6-(methoxy(methyl)amino)-4-(methylamino)nicotinate (6.6 g, 74% yield), which was used in the next step without further purification. 1HNMR (400 MHz, DMSO-d6): δ 8.44 (s, 1 H), 7.82 (m, 1H), 6.05 (s, 1 H), 4.20 (q, J=7.2 Hz, 2 H), 3.67 (s, 3 H), 3.17 (s, 3 H), 2.82 (d, J=5.2 Hz, 3 H), 1.25 (t, J=7.2 Hz, 3 H), MS (ESI) m/z: 240.1 (M+H+)
Quantity
8 g
Type
reactant
Reaction Step One
Name
O,N-dimethylhydroxylamine hydrochloride
Quantity
91 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:12]=[C:11]([NH:13][CH3:14])[C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][N:3]=1.Cl.[CH3:16][O:17][NH:18][CH3:19].C([O-])([O-])=O.[Na+].[Na+]>O1CCOCC1>[CH3:16][O:17][N:18]([CH3:19])[C:2]1[CH:12]=[C:11]([NH:13][CH3:14])[C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][N:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)OCC)C(=C1)NC
Name
O,N-dimethylhydroxylamine hydrochloride
Quantity
91 g
Type
reactant
Smiles
Cl.CONC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CON(C1=NC=C(C(=O)OCC)C(=C1)NC)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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